molecular formula C15H14N2O3 B14002326 n-(2,5-Dimethyl-4-nitrophenyl)benzamide CAS No. 18377-63-4

n-(2,5-Dimethyl-4-nitrophenyl)benzamide

Cat. No.: B14002326
CAS No.: 18377-63-4
M. Wt: 270.28 g/mol
InChI Key: FZYVEHHHXPNLNK-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-4-nitrophenyl)benzamide typically involves the reaction of 2,5-dimethyl-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: N-(2,5-Dimethyl-4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2,5-Dicarboxyphenyl)benzamide.

Scientific Research Applications

N-(2,5-Dimethyl-4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)benzamide: Lacks the methyl groups, which can affect its reactivity and biological activity.

    N-(2,5-Dimethylphenyl)benzamide: Lacks the nitro group, which can influence its chemical properties and applications.

    N-(2,5-Dimethyl-4-aminophenyl)benzamide:

Uniqueness

N-(2,5-Dimethyl-4-nitrophenyl)benzamide is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

18377-63-4

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(2,5-dimethyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O3/c1-10-9-14(17(19)20)11(2)8-13(10)16-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18)

InChI Key

FZYVEHHHXPNLNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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